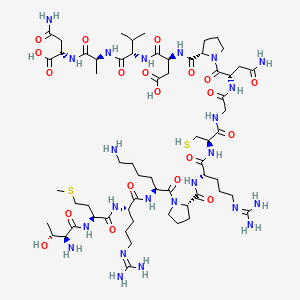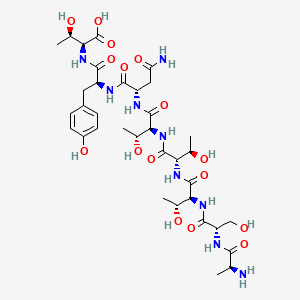
Propargyl-peg2-acrylate
Übersicht
Beschreibung
Propargyl-PEG2-Acrylate is a PEG derivative containing a propargyl group and an acrylate group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The acrylate group enables Michael addition .
Synthesis Analysis
The synthesis of this compound involves the reaction of the propargyl group with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The acrylate group enables Michael addition .Molecular Structure Analysis
The molecular formula of this compound is C8H10O3 . It contains a propargyl group and an acrylate group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Chemical Reactions Analysis
The propargyl group in this compound can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The acrylate group enables Michael addition .Physical And Chemical Properties Analysis
The molecular weight of this compound is 154.2 g/mol . The functional group is Propargyl/Acrylate .Wissenschaftliche Forschungsanwendungen
Rapid Formation of Acrylated Microstructures
A novel method has been demonstrated for the formation of microstructures using PEG-based acrylates through microwave-induced thermal crosslinking, providing a faster alternative to traditional UV irradiation curing. This method facilitates the fabrication of various PEG-based microstructures, such as polymer microarrays and microwells, without thermal degradation or oxygen inhibition, offering potential applications in high-throughput screening assays, cell-based biosensors, and biomedical microdevices (Lee et al., 2009).
Materials Design for Tissue Engineering
The use of PEG-diacrylamide, synthesized from acrylate-containing monomers like Propargyl-peg2-acrylate, has been explored for creating materials aimed at tissue engineering. The acrylamide groups' reactivity with thiol groups allows for the coupling of peptides containing a single thiol group, enabling the fabrication of bioactive scaffolds that can be photopolymerized in contact with cells, thus influencing the stiffness of materials and affecting cell spreading (Elbert & Hubbell, 2001).
Gene Delivery Carriers
Research has highlighted the modular synthesis of degradable and biocompatible copolymers using this compound for biomedical applications, specifically as gene delivery carriers. These polymers exhibit low cytotoxicity and can condense plasmid DNA into nanoparticles, with enhancements in transfection efficiency observed when mixed with specific peptides (Maji et al., 2012).
Bioactive Hydrogels for Biomedical Applications
This compound has been employed in the synthesis of bioactive hydrogels through step-growth polymerization, offering a simplified approach to producing biodegradable and photoactive macromers. These hydrogels show increased swelling and sensitivity to enzymatic degradation, providing a versatile platform for probing cellular interactions and potentially aiding in tissue engineering approaches (Miller et al., 2010).
Nanostructure Fabrication for Protein Adsorption and Cell Adhesion
A method utilizing capillary lithography has been developed to fabricate nanostructures from PEG acrylates, such as this compound, for modifying protein adsorption and cell adhesion properties. This technique provides a novel approach to creating surfaces with enhanced hydrophobicity and distinct biological interactions, offering implications for biomedical device design (Kim et al., 2005).
Wirkmechanismus
Target of Action
Propargyl-PEG2-Acrylate is a PEG derivative containing a propargyl group and an acrylate group . The primary targets of this compound are azide-bearing compounds or biomolecules . The propargyl group can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
The interaction of this compound with its targets results in the formation of a stable triazole linkage . This reaction is facilitated by the presence of a copper catalyst . The acrylate group of the compound enables Michael addition .
Biochemical Pathways
The introduction of the propargyl group into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property, along with the compound’s ability to form stable linkages with biomolecules, impacts its bioavailability.
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This linkage is formed via copper-catalyzed azide-alkyne Click Chemistry . The acrylate group enables Michael addition .
Action Environment
The action of this compound is influenced by the presence of a copper catalyst, which is necessary for the azide-alkyne Click Chemistry . Environmental factors that affect the availability of this catalyst could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
Propargyl-PEG2-Acrylate, as a PEG derivative containing a propargyl group and an acrylate group, has potential applications in various fields due to its ability to react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The acrylate group enables Michael addition , which could open up new synthetic pathways for further elaboration .
Biochemische Analyse
Biochemical Properties
The propargyl group in Propargyl-PEG2-Acrylate can interact with azide-bearing compounds or biomolecules to form a stable triazole linkage . The acrylate group of this compound enables Michael addition .
Cellular Effects
This can have various effects on cell function, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the propargyl group reacting with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The acrylate group enables Michael addition . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
Peg, a component of this compound, is known for its non-toxic and non-immunogenic properties, which allow it to be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions .
Dosage Effects in Animal Models
Peg, a component of this compound, is known for its non-toxic and non-immunogenic properties .
Metabolic Pathways
The propargyl group in this compound can participate in azide-alkyne Click Chemistry to yield a stable triazole linkage .
Transport and Distribution
Peg, a component of this compound, is known for its hydrophilic properties, which can influence its localization or accumulation .
Subcellular Localization
Peg, a component of this compound, is known for its hydrophilic properties, which can influence its localization to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-prop-2-ynoxyethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-5-10-6-7-11-8(9)4-2/h1,4H,2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAIBQFSMDTSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



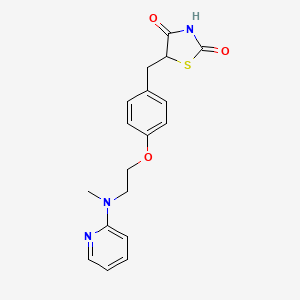


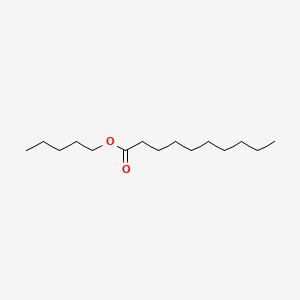


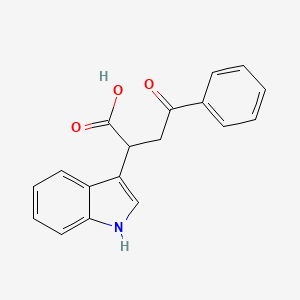


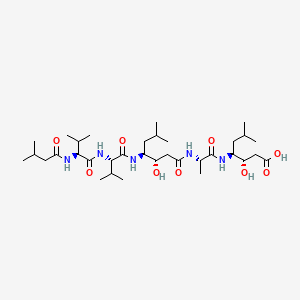
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)
